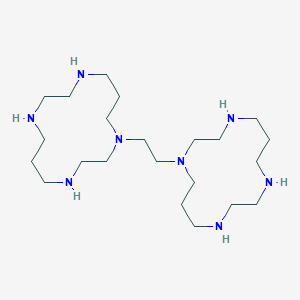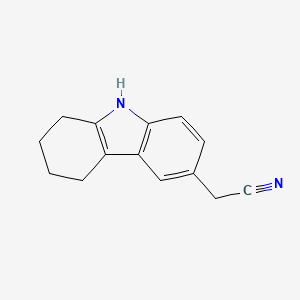
2-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of NSC 175271 involves synthetic routes that typically include the esterification of hydroxycinnamic acid derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
NSC 175271 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce NSC 175271.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
NSC 175271 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving hydroxycinnamic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: NSC 175271 is used in the development of new materials and products due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of NSC 175271 involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways and inhibiting certain enzymes involved in inflammatory processes. The molecular targets include various proteins and enzymes that play a role in these pathways .
Comparación Con Compuestos Similares
NSC 175271 can be compared with other hydroxycinnamic acid derivatives, such as ferulic acid and caffeic acid. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. NSC 175271 is unique due to its specific esterification pattern, which may contribute to its distinct biological properties .
Similar compounds include:
- Ferulic acid
- Caffeic acid
- Sinapic acid
Propiedades
Número CAS |
57411-92-4 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)acetonitrile |
InChI |
InChI=1S/C14H14N2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h5-6,9,16H,1-4,7H2 |
Clave InChI |
VGDFUNMBYWCUCB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
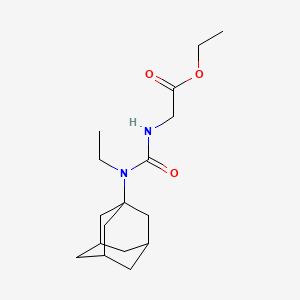
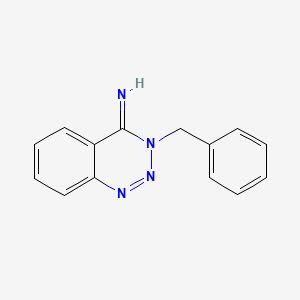


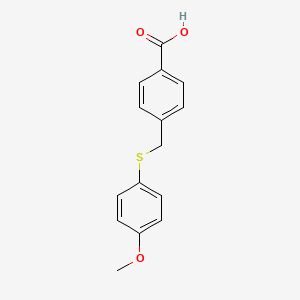
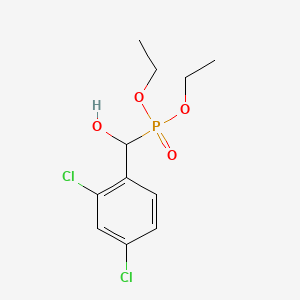
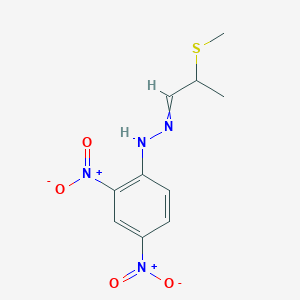
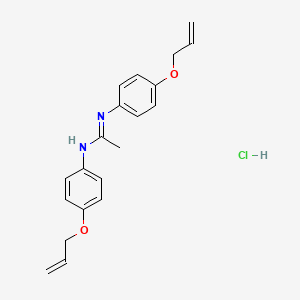
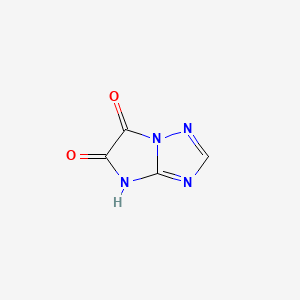
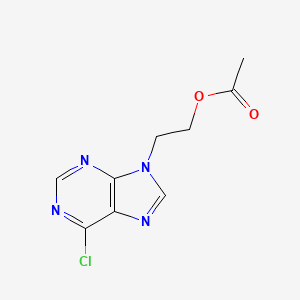
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
